Cas no 2172569-65-0 (3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-4,4,4-trifluorobutanoic acid)

3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-4,4,4-trifluorobutanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-4,4,4-trifluorobutanoic acid
- 3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]-4,4,4-trifluorobutanoic acid
- EN300-1561142
- 2172569-65-0
-
- Inchi: 1S/C25H27F3N2O5/c1-24(2,12-21(31)30-20(11-22(32)33)25(26,27)28)14-29-23(34)35-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,19-20H,11-14H2,1-2H3,(H,29,34)(H,30,31)(H,32,33)
- InChI Key: JHNBWEWJLMOTRM-UHFFFAOYSA-N
- SMILES: FC(C(CC(=O)O)NC(CC(C)(C)CNC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2)=O)(F)F
Computed Properties
- Exact Mass: 492.18720645g/mol
- Monoisotopic Mass: 492.18720645g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 35
- Rotatable Bond Count: 10
- Complexity: 751
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 105Ų
3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-4,4,4-trifluorobutanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1561142-0.1g |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]-4,4,4-trifluorobutanoic acid |
2172569-65-0 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1561142-1000mg |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]-4,4,4-trifluorobutanoic acid |
2172569-65-0 | 1000mg |
$3368.0 | 2023-09-25 | ||
Enamine | EN300-1561142-50mg |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]-4,4,4-trifluorobutanoic acid |
2172569-65-0 | 50mg |
$2829.0 | 2023-09-25 | ||
Enamine | EN300-1561142-1.0g |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]-4,4,4-trifluorobutanoic acid |
2172569-65-0 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1561142-0.5g |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]-4,4,4-trifluorobutanoic acid |
2172569-65-0 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1561142-0.25g |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]-4,4,4-trifluorobutanoic acid |
2172569-65-0 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1561142-2500mg |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]-4,4,4-trifluorobutanoic acid |
2172569-65-0 | 2500mg |
$6602.0 | 2023-09-25 | ||
Enamine | EN300-1561142-10000mg |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]-4,4,4-trifluorobutanoic acid |
2172569-65-0 | 10000mg |
$14487.0 | 2023-09-25 | ||
Enamine | EN300-1561142-100mg |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]-4,4,4-trifluorobutanoic acid |
2172569-65-0 | 100mg |
$2963.0 | 2023-09-25 | ||
Enamine | EN300-1561142-5000mg |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]-4,4,4-trifluorobutanoic acid |
2172569-65-0 | 5000mg |
$9769.0 | 2023-09-25 |
3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-4,4,4-trifluorobutanoic acid Related Literature
-
Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458
-
Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237
-
Son H. Doan,Mohanad A. Hussein,Thanh Vinh Nguyen Chem. Commun., 2021,57, 8901-8904
-
Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499
-
Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
Additional information on 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-4,4,4-trifluorobutanoic acid
3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-4,4,4-trifluorobutanoic Acid: A Comprehensive Overview
The compound with CAS No 2172569-65-0, known as 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-4,4,4-trifluorobutanoic acid, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound is notable for its complex structure and potential applications in drug development and material science.
At its core, this molecule features a fluorenylmethoxycarbonyl (Fmoc) group, which is a well-known protecting group in peptide synthesis. The Fmoc group plays a critical role in controlling the reactivity of amino groups during the synthesis of complex molecules, particularly in the construction of peptides and proteins. The presence of this group in the compound suggests its utility in multi-step synthesis processes where precise control over functional groups is essential.
The molecule also incorporates a 3,3-dimethylbutanamido substituent, which adds bulk to the structure and may influence the compound's solubility and stability. Additionally, the trifluorobutanoic acid moiety introduces fluorine atoms into the structure, enhancing its potential for bioactivity and metabolic stability. Fluorine substitution is a common strategy in drug design to improve pharmacokinetic properties such as absorption and half-life.
Recent advancements in chemical synthesis have enabled researchers to explore novel applications for compounds like this one. For instance, studies have demonstrated that fluorinated molecules can exhibit enhanced binding affinity to target proteins due to their unique electronic properties. This has led to increased interest in using such compounds as scaffolds for drug discovery efforts targeting various therapeutic areas, including oncology and infectious diseases.
In terms of synthesis, this compound likely involves a multi-step process that combines traditional organic chemistry techniques with modern catalytic methods. The incorporation of the Fmoc group would typically involve a coupling reaction with an appropriate amine source under controlled conditions to ensure high yields and purity. The introduction of fluorine atoms may require specialized reagents or fluorination techniques to achieve the desired substitution pattern.
From an analytical standpoint, the characterization of this compound would rely heavily on advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods are essential for confirming the molecular structure and ensuring the absence of impurities or by-products from the synthesis process.
Looking ahead, the potential applications of this compound are vast. Its unique combination of functional groups makes it an attractive candidate for use in peptide-based drug delivery systems or as a component in advanced materials with tailored properties. Researchers are also exploring its potential as a building block for more complex molecules with enhanced bioavailability and efficacy.
In conclusion, CAS No 2172569-65-0 represents a cutting-edge molecule that exemplifies the intricate interplay between organic chemistry and drug design. With its sophisticated structure and promising applications, this compound is poised to play a significant role in advancing scientific research across multiple disciplines.
2172569-65-0 (3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-4,4,4-trifluorobutanoic acid) Related Products
- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)
- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)
- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)
- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)
- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)
- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)
- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)
- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)
- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)
- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)




